molecular formula C13H11NO2 B084988 Phenyl anthranilate CAS No. 10268-69-6

Phenyl anthranilate

Cat. No. B084988
CAS RN: 10268-69-6
M. Wt: 213.23 g/mol
InChI Key: ZBFSYQBEXZGTAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenyl anthranilate can be synthesized through various chemical reactions, with methods often involving the cyclization of precursors such as phenacyl anthranilate. For example, the preparation of 2-phenyl-2-hydroxymethyl-4-oxo-1,2,3,4-tetrahydroquinazoline from phenacyl anthranilate and ammonium acetate under specific conditions demonstrates one such synthesis pathway (Hradil et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, revealing insights into their conformation and bonding. For instance, the gas and solid-phase structures of 1,8-Bis(phenylethynyl)anthracene, a related compound, have been determined using a combination of techniques, highlighting the importance of dispersion interactions in its solid-state structure (Lamm et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, forming complex structures with metals and participating in cascade reactions to construct quinoline derivatives. For example, the Cu(II)/Ag(I)-catalyzed cascade reaction of anthranils with sulfonylhydrazone demonstrates the compound's reactivity and its ability to form new C-C, C-N, and C-S bonds in a single step (Wang et al., 2018).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various applications. Studies focusing on the solid-state protection of anthranilic acid and related compounds provide insights into these properties, emphasizing the role of phenylboronic acid in forming protected products without the need for catalysts or auxiliaries (Kaupp et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are integral to its applications in various fields. The study of anthranilate synthase-anthranilate 5-phosphoribosylpyrophosphate phosphoribosyltransferases from Salmonella typhimurium, for example, sheds light on the enzymatic processes involved in its biosynthesis and the properties of the enzyme complex responsible for these reactions (Grove & Levy, 1976).

Scientific Research Applications

  • TRP Channel Blockers : Phenyl anthranilate derivatives, specifically fenamates, are used as non-steroid anti-inflammatory drugs for pain treatment and have been reported to interfere with cellular volume regulation in TRP channels TRPM3 and TRPV4 (Klose et al., 2011).

  • Chemical Repellents : Anthranilate derivatives have been studied for their use as bird repellents. The effectiveness of these repellents is associated with their molecular structure, specifically the presence of an electron-donating group in resonance with an electron-withdrawing carboxylic group on a phenyl ring (Clark, Shah & Mason, 1991).

  • Anti-inflammatory Properties : Certain anthranilate derivatives, such as mefenamic acid, have been studied for their anti-inflammatory, antipyretic, and antinociceptive properties. These derivatives have shown potential in the treatment of inflammation and pain (Winder et al., 1962).

  • Cytotoxicity and DNA Binding : Unsymmetrical oxovanadium complexes of anthranilate derivatives have been synthesized and characterized for their potential in DNA binding, cytotoxicity against cell lines, and oxidative cleavage of supercoiled DNA (Guo et al., 2012).

  • Pharmaceutical Synthesis in Yeast : Studies have explored the potential of yeast (Saccharomyces cerevisiae) as a catalyst for the synthesis of tranilast and various tranilast analogs (cinnamoyl anthranilates), which have therapeutic benefits including anti-inflammatory and antiproliferative effects (Eudes et al., 2011).

  • Antitumor Agents : Anthranilate acid derivatives have been synthesized and evaluated for their cytotoxic activity against human carcinoma cell lines. Compounds containing N-phenyl aniline showed significant inhibition of these cell lines (El‐serwy et al., 2016).

  • Antimicrobial Activity : Various anthranilic acid derivatives have been synthesized and investigated for their antimicrobial activities, with some showing significant antibacterial activity but no noticeable antifungal effects (Kar, Gugnani & Madumere, 1980).

  • Psoriasis Treatment : Anthranilate derivatives have been evaluated for their efficiency in ameliorating psoriasis in a mouse model by inhibiting keratinocyte-derived chemokine expression and neutrophil infiltration (Lin et al., 2018).

  • Metabolic Engineering for Anthranilate Synthesis : Escherichia coli has been modified using metabolic engineering strategies for the production of anthranilate from glucose, presenting a sustainable alternative to chemical synthesis (Balderas-Hernández et al., 2009).

Safety and Hazards

Phenyl anthranilate is a skin irritant . When heated to decomposition it emits toxic fumes of NOx . The use of anthranilate derivatives in animal nutrition is not expected to have a significant impact on the environment .

Future Directions

Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . This study designed an Escherichia coli cell factory and optimized the fed-batch culture process to achieve a high titer of anthranilate production . Anthranilate is a key platform chemical in high demand for synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics .

properties

IUPAC Name

phenyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFSYQBEXZGTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145450
Record name Phenyl anthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10268-69-6
Record name Benzoic acid, 2-amino-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10268-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl anthranilate
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Record name Phenyl anthranilate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl anthranilate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is phenyl 2-aminobenzoate used in coordination chemistry?

A: Phenyl 2-aminobenzoate can act as a precursor for synthesizing tridentate Schiff base ligands. [] Researchers synthesized the Schiff base ligand phenyl 2-(2-hydroxybenzylidenamino)benzoate (HL) by reacting phenyl 2-aminobenzoate with salicylaldehyde. [] This ligand, possessing nitrogen and oxygen donor atoms (ONO), readily forms complexes with metal ions like Cr(III), La(III), and Pr(III). [] These complexes, characterized using various spectroscopic techniques, exhibited octahedral geometry and showed potential for biological applications, particularly antibacterial activity. []

Q2: Can you elaborate on the antibacterial activity observed with phenyl 2-aminobenzoate derivatives?

A: While the provided research doesn't directly investigate the antibacterial activity of phenyl 2-aminobenzoate itself, it highlights the promising activity of its lanthanum complex, [La(L)2]Cl. [] This complex demonstrated inhibitory effects against both Gram-negative bacteria (Mirabilis, Klebsiella pneumoniae, Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus). [] This finding suggests that incorporating phenyl 2-aminobenzoate into metal complexes could be a viable strategy for developing novel antibacterial agents.

Q3: What spectroscopic techniques are useful for characterizing phenyl 2-aminobenzoate and its derivatives?

A: Several spectroscopic methods prove valuable in characterizing phenyl 2-aminobenzoate and its derivatives. Researchers utilized Fourier-Transform Infrared (FT-IR) and UV-Vis spectroscopy to analyze the synthesized Schiff base ligand (HL) derived from phenyl 2-aminobenzoate. [] These techniques provide insights into the functional groups and electronic transitions present in the molecule. [] Additionally, elemental analysis (C.H.N.) confirmed the elemental composition of the synthesized compounds. []

Q4: Are there any other interesting applications of compounds related to phenyl 2-aminobenzoate?

A: While the provided research focuses on the coordination chemistry and potential antibacterial applications of phenyl 2-aminobenzoate derivatives, other research highlights the magnetic properties of copper(II) complexes with aminocarboxylic acids. [] While not directly investigating phenyl 2-aminobenzoate, this research explores the magnetic behavior of similar compounds, suggesting a broader interest in the physicochemical properties of this class of molecules. []

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